molecular formula C12H14O3 B14224715 4-Formylphenyl 2-methylbutanoate CAS No. 503584-36-9

4-Formylphenyl 2-methylbutanoate

Cat. No.: B14224715
CAS No.: 503584-36-9
M. Wt: 206.24 g/mol
InChI Key: NJESBQRBYJJCFS-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-methylbutanoate is an ester derivative combining a 2-methylbutanoic acid moiety with a 4-formylphenyl group. This compound features a reactive formyl substituent on the aromatic ring, which distinguishes it from simpler aliphatic esters like ethyl or butyl 2-methylbutanoates. Esters of 2-methylbutanoic acid are widely recognized for their roles in flavor and fragrance industries due to their fruity aromas . However, the introduction of a formylphenyl group likely shifts its utility toward synthetic intermediates, particularly in pharmaceuticals or optoelectronic materials, as seen in structurally similar compounds .

Properties

CAS No.

503584-36-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-formylphenyl) 2-methylbutanoate

InChI

InChI=1S/C12H14O3/c1-3-9(2)12(14)15-11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3

InChI Key

NJESBQRBYJJCFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Formylphenyl 2-methylbutanoate can be synthesized through an esterification reaction between 4-formylphenol and 2-methylbutanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: 4-Formylphenyl 2-methylbutanoic acid

    Reduction: 4-Hydroxymethylphenyl 2-methylbutanoate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

4-Formylphenyl 2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-formylphenyl 2-methylbutanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Volatility and Odor: Aliphatic 2-methylbutanoate esters (e.g., ethyl, butyl) are highly volatile and contribute to fruity aromas, whereas aromatic esters like this compound are expected to exhibit lower volatility due to the bulky formylphenyl group. This limits their role in flavoring but enhances stability for synthetic applications.

Reactivity : The formyl group enables participation in condensation reactions (e.g., forming Schiff bases), a trait exploited in optoelectronic material synthesis .

Thermal Stability : Aromatic esters generally demonstrate higher thermal stability than aliphatic analogs, aligning with trends observed in triphenylamine-based azomethines .

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